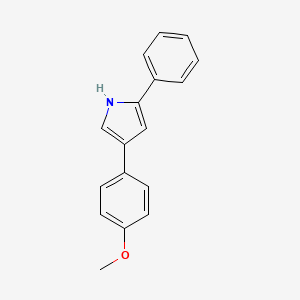

4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole

Description

Contextualization of Substituted Pyrroles in Contemporary Chemical Research

Substituted pyrroles are a class of organic compounds that have garnered immense interest in contemporary chemical research due to their presence in a vast array of biologically active natural products and synthetic molecules. nih.govalfa-chemistry.com The pyrrole (B145914) ring is a fundamental component of vital biological molecules such as heme, chlorophyll, and vitamin B12. wikipedia.org This biological prevalence has inspired chemists to explore pyrrole derivatives for a wide range of applications, including drug discovery, materials science, and catalysis. organic-chemistry.org

In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" because its derivatives are known to interact with a wide variety of biological targets, exhibiting activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov The ability to readily functionalize the pyrrole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its biological activity and pharmacokinetic profile.

Rationale for Comprehensive Academic Investigation of 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole

The synthesis and characterization of closely related 2,4-diarylpyrroles, such as 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole, have been reported in scientific literature, underscoring the feasibility and relevance of studying this class of compounds. researchgate.netnih.gov Research into 2,4-disubstituted pyrroles is often aimed at developing new synthetic methodologies that are efficient and allow for a diverse range of substituents. nih.govbeilstein-journals.org Furthermore, diarylpyrroles have been explored as potential therapeutic agents. For instance, certain 1,2-diarylpyrroles have been synthesized and evaluated as analogues of combretastatin (B1194345) A-4, a potent anticancer agent, for their ability to inhibit tubulin polymerization. nih.gov The specific arrangement of a phenyl group at the 2-position and a methoxyphenyl group at the 4-position in the target compound provides a unique electronic and steric profile that warrants detailed investigation to explore its potential in areas such as medicinal chemistry or materials science.

Overview of Historical and Current Research Trends in Pyrrole Chemistry Pertinent to the Compound

The synthesis of the pyrrole ring has been a central theme in organic chemistry for over a century. Classical methods such as the Paal-Knorr synthesis, first reported in 1884, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849), remain fundamental to pyrrole preparation. alfa-chemistry.comwikipedia.org Other historical methods include the Knorr and Hantzsch pyrrole syntheses. These foundational reactions have been continuously refined and adapted over the years.

Current research trends in pyrrole synthesis are focused on the development of more efficient, sustainable, and versatile methods. This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as seen in some modern adaptations of the Paal-Knorr reaction. beilstein-journals.org There is also a significant emphasis on catalytic methods, including the use of transition metals like palladium, ruthenium, and iron to facilitate the construction of the pyrrole ring from various precursors. organic-chemistry.org The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents a powerful strategy for the efficient synthesis of complex substituted pyrroles.

A notable modern approach for the synthesis of 2,4-disubstituted pyrroles involves a two-step process starting from enones. The initial reaction with aminoacetonitrile (B1212223) forms a cyanopyrroline intermediate, which can then undergo dehydrocyanation, often promoted by microwave irradiation, to yield the desired 2,4-disubstituted pyrrole. nih.govbeilstein-journals.org Another advanced strategy involves the denitrogenative annulation of vinyl azides with aryl acetaldehydes, catalyzed by copper or nickel, which allows for the regioselective synthesis of 2,4- and 3,4-diaryl substituted pyrroles under mild and neutral conditions. researchgate.net These modern synthetic endeavors are crucial for accessing novel pyrrole derivatives like this compound for further academic and applied research.

Structure

3D Structure

Properties

CAS No. |

861033-75-2 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole |

InChI |

InChI=1S/C17H15NO/c1-19-16-9-7-13(8-10-16)15-11-17(18-12-15)14-5-3-2-4-6-14/h2-12,18H,1H3 |

InChI Key |

KNKIAJCZNZNYJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 4 Methoxyphenyl 2 Phenyl 1h Pyrrole and Its Analogues

Classical and Evolving Cyclization Reactions for Pyrrole (B145914) Ring Formation

The formation of the pyrrole ring is the cornerstone of synthesizing 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole. Several classical named reactions have been foundational, with ongoing research dedicated to optimizing these methods for improved efficiency and substrate scope.

Paal-Knorr Condensation and its Optimized Protocols

The Paal-Knorr synthesis is a widely utilized and versatile method for the preparation of substituted pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction can be conducted under neutral or weakly acidic conditions. organic-chemistry.org While effective, traditional Paal-Knorr conditions often require harsh reagents and prolonged reaction times, which can be detrimental to sensitive functional groups. rgmcet.edu.in

In the context of synthesizing this compound, the requisite 1,4-dicarbonyl precursor would be 1-(4-methoxyphenyl)-4-phenyl-1,4-butanedione. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.orgalfa-chemistry.com

Table 1: Selected Optimized Protocols for Paal-Knorr Pyrrole Synthesis

| Catalyst/Conditions | Substrates | Key Advantages |

|---|---|---|

| Iron(III) chloride in water | 2,5-dimethoxytetrahydrofuran and various amines | Mild conditions, good to excellent yields, economical. organic-chemistry.org |

| Sodium dodecyl sulfate (B86663) (SDS) in water | 1,4-diketones and primary amines | Eco-friendly, room temperature reaction. orientjchem.org |

| CATAPAL 200 (Boehmite) | Acetonylacetone and primary amines | High yields, short reaction times, mild conditions. mdpi.com |

| Gluconic acid in aqueous solution | 1,4-dicarbonyls and amines | Eco-friendly, cost-effective. orientjchem.org |

Recent advancements have focused on developing milder and more environmentally friendly protocols. For instance, the use of catalytic amounts of iron(III) chloride in water allows for the synthesis of N-substituted pyrroles under very mild conditions. organic-chemistry.org Another green approach utilizes sodium dodecyl sulfate (SDS) in water at room temperature. orientjchem.org The use of boehmite, such as CATAPAL 200, has also been shown to efficiently catalyze the Paal-Knorr reaction, providing high yields in short reaction times under mild conditions. mdpi.com Furthermore, an eco-friendly protocol using 50% gluconic acid in an aqueous solution has been developed for the synthesis of pyrrole derivatives. orientjchem.org

Hantzsch and Knorr Pyrrole Syntheses in the Context of Substituted Pyrroles

While the Paal-Knorr synthesis is prominent, the Hantzsch and Knorr pyrrole syntheses represent alternative classical routes to substituted pyrroles. wikipedia.orgthieme-connect.com

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This method is particularly useful for accessing highly substituted pyrroles. wikipedia.orgthieme-connect.com For the synthesis of a this compound analogue, this would require careful selection of the appropriate β-ketoester and α-haloketone precursors. Despite its potential, the classical Hantzsch reaction has been historically less utilized due to lower yields and limited structural variability in early reports. thieme-connect.com However, modern variations are expanding its applicability. thieme-connect.com

The Knorr pyrrole synthesis , on the other hand, traditionally involves the condensation of an α-amino-ketone with a β-ketoester. A significant challenge with this method is the tendency of α-amino-ketones to self-condense. A more common variation involves the reduction of an α-oximino-ketone in the presence of a β-ketoester. A catalytic version of the Knorr pyrrole synthesis has been developed for the dehydrogenative coupling of 1,2-amino alcohols with keto esters, mediated by a manganese catalyst. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrroles

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like functionalized pyrroles from simple starting materials in a single step. nih.govthieme-connect.de These reactions are highly atom-economical and can rapidly generate diverse libraries of compounds. nih.gov

Several MCR strategies are applicable to the synthesis of substituted pyrroles. One such approach involves a three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water under catalyst-free conditions. orientjchem.org Another example is the B(C6F5)3-catalyzed multicomponent reaction of vicinal tricarbonyl compounds, enamines, and nucleophiles, which provides a versatile method for synthesizing highly functionalized pyrroles. rsc.org The development of MCRs for pyrrole synthesis is an active area of research, with new and innovative approaches continually being reported. nih.gov

Advanced Catalytic Approaches in Pyrrole Synthesis

The development of novel catalytic systems has revolutionized the synthesis of pyrroles, offering milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Methods (e.g., Palladium, Ruthenium, Iron, Titanium)

Transition metal catalysis has emerged as a powerful tool for the synthesis of substituted pyrroles. acs.org Various metals have been employed to catalyze diverse cyclization and cross-coupling reactions leading to the pyrrole core.

Palladium-catalyzed methods are particularly prevalent. One notable strategy involves the palladium-catalyzed monoallylation of amines with allylic alcohols, followed by a second allylation and subsequent ruthenium-catalyzed ring-closing metathesis to form pyrrolines. These can then be aromatized to the corresponding pyrroles using ferric chloride. nih.gov

Ruthenium catalysts , in addition to their role in ring-closing metathesis, can also be used for the in situ oxidative aromatization of diallylamines to form N-sulfonyl- and N-acylpyrroles. organic-chemistry.org

Iron catalysts offer a cost-effective and environmentally benign alternative. For example, iron(III) chloride has been used to catalyze the Paal-Knorr condensation in water. organic-chemistry.org

Other transition metals like copper and rhodium have also found applications. Copper(II) chloride has been shown to be an excellent catalyst for the cycloisomerization of certain (Z)-(2-en-4-ynyl)amines to form substituted pyrroles. acs.org Rhodium(II) catalysts can be used in multicomponent reactions involving imines, diazoacetonitrile, and alkynes to generate 1,2-diaryl-substituted pyrroles. acs.org

Table 2: Examples of Transition Metal-Catalyzed Pyrrole Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

|---|---|---|---|

| Palladium (Pd) | Allylation/Ring-Closing Metathesis | Amines, Allylic Alcohols | β-Substituted Pyrroles nih.gov |

| Ruthenium (Ru) | Ring-Closing Metathesis/Oxidative Aromatization | Diallylamines | N-Sulfonyl/Acylpyrroles organic-chemistry.org |

| Iron (Fe) | Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrroles organic-chemistry.org |

| Copper (Cu) | Cycloisomerization | (Z)-(2-En-4-ynyl)amines | Substituted Pyrroles acs.org |

| Rhodium (Rh) | Multicomponent Reaction | Imines, Diazoacetonitrile, Alkynes | 1,2-Diaryl-substituted Pyrroles acs.org |

Organocatalytic and Biocatalytic Strategies (e.g., Proline, α-Amylase, N-Heterocyclic Carbenes)

In recent years, organocatalysis and biocatalysis have gained significant traction as sustainable and efficient alternatives to metal-based catalysis for pyrrole synthesis. nih.govrsc.orgresearchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govrsc.org Proline and its derivatives are common organocatalysts. For instance, a cascade reaction performed at ambient temperature can provide access to 2,4-disubstituted pyrroles. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for various organic transformations, including the synthesis of heterocyclic compounds.

Biocatalysis , the use of enzymes to catalyze reactions, offers the advantages of high selectivity and mild, environmentally friendly conditions. nih.gov A notable example is the use of α-amylase from hog pancreas to catalyze the Paal-Knorr reaction for the synthesis of N-substituted pyrrole derivatives, achieving good to excellent yields. nih.gov This biocatalytic approach represents a novel and green route for pyrrole synthesis. nih.gov

Photoredox Catalysis for C-C and C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and transformative strategy in organic synthesis, enabling the formation of challenging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under remarkably mild conditions. acs.orgyoutube.comacs.org This approach utilizes a photocatalyst—either a metal complex or an organic dye—that absorbs energy from visible light to enter an excited state. acs.org In this excited state, the catalyst can engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that can forge new bonds. youtube.com This process avoids the need for harsh reagents or high temperatures often associated with traditional radical chemistry. acs.org

The construction of the this compound framework relies on the precise formation of several C-C and C-N bonds. Photoredox catalysis offers unique pathways to achieve this. Dual catalytic systems, which merge photoredox catalysis with other catalytic modes like transition metal catalysis or organocatalysis, have proven especially effective. acs.org This synergistic approach, often termed metallaphotoredox catalysis, can create novel bond disconnections previously unattainable. acs.orgyoutube.com For instance, a transition metal catalyst can handle one coupling partner while the photocatalyst activates the second partner via a radical pathway, leading to a productive cross-coupling. youtube.com

Recent advancements include the use of metal-free, environmentally benign photocatalysts. A photo-induced multicomponent reaction employing Eosin Y, an organic dye, as a hydrogen atom transfer (HAT) catalyst has been developed for synthesizing functionalized pyrroles from simple precursors like amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane. researchgate.net Similarly, novel nanocomposite photocatalysts, such as selenium-infused Eosin-B, have been engineered for efficient C-N bond formation between pyrroles and aryl halides, driven by visible light. researchgate.net These methods represent a significant step towards sustainable chemical synthesis. researchgate.net

Table 1: Selected Photocatalysts in Pyrrole Synthesis This table is interactive. You can sort and filter the data.

| Photocatalyst | Catalyst Type | Bond Formed | Key Features |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ | Transition Metal Complex | C-C, C-N | Widely used, well-understood redox properties, efficient SET processes. acs.org |

| Eosin Y | Organic Dye | C-C, C-N | Metal-free, acts as a hydrogen atom transfer (HAT) catalyst, environmentally friendly. researchgate.net |

| Selenium-Eosin-B | Nanocomposite | C-N | Enhanced light absorption, promotes C-N coupling under visible light. researchgate.net |

Regioselective Synthesis and Stereochemical Control in this compound Formation

Achieving regioselectivity—the controlled placement of substituents at specific positions on the pyrrole ring—is paramount in the synthesis of asymmetrically substituted compounds like this compound. The properties and biological activity of such molecules are intrinsically linked to the precise arrangement of the phenyl and 4-methoxyphenyl (B3050149) groups.

Various synthetic strategies allow for exquisite regiochemical control. Cycloaddition reactions are a powerful tool; for example, a [3+2] cycloaddition between methylisocyanoacetate and an appropriately substituted α,β-unsaturated nitrile can provide a direct, regioselective route to 2,3,4-trisubstituted pyrroles. nih.gov The regioselectivity is dictated by the electronic and steric nature of the reacting partners. Similarly, eliminative nitrilimine-alkene 1,3-dipolar cycloadditions have been developed for the highly regioselective synthesis of polysubstituted pyrazoles, and these principles can be extended to pyrrole synthesis. mdpi.com

Transition metal-catalyzed cross-coupling reactions are another cornerstone of regioselective synthesis. A pre-formed pyrrole or pyrrolopyridine core containing a leaving group (e.g., iodide or bromide) at a specific position can be coupled with a boronic acid (Suzuki coupling) to install an aryl group with perfect regiocontrol. For instance, the synthesis of 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine was achieved by the Suzuki coupling of a 2-iodo-pyrrolopyridine precursor with 4-methoxyphenylboronic acid, selectively forming the C-C bond at the C2 position. nih.gov This method ensures that the 4-methoxyphenyl group is introduced only at the desired location.

While regioselectivity in pyrrole synthesis is well-developed, achieving stereochemical control, particularly for pyrroles that may exhibit axial chirality (atropisomerism) due to restricted rotation around C-N or C-C single bonds, remains a more complex challenge. This typically requires the use of chiral catalysts, auxiliaries, or substrates to influence the three-dimensional arrangement of the substituents during the bond-forming steps.

Table 2: Methods for Regiocontrolled Pyrrole Synthesis This table is interactive. You can sort and filter the data.

| Synthetic Method | Key Reagents | Regiochemical Outcome | Citation |

|---|---|---|---|

| Suzuki Coupling | Halogenated pyrrole, Arylboronic acid | Selective arylation at the position of the halogen. | nih.gov |

| [3+2] Cycloaddition | Methylisocyanoacetate, α,β-Unsaturated nitrile | Predictable substitution pattern based on frontier molecular orbitals. | nih.gov |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Symmetrical or unsymmetrical pyrroles depending on the dicarbonyl substrate. | researchgate.net |

Integration of Green Chemistry Principles in Pyrrole Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrole derivatives to minimize environmental impact, reduce waste, and enhance safety. researchgate.netsemanticscholar.org This involves a shift away from traditional methods that often rely on volatile organic solvents, toxic reagents, and harsh reaction conditions. semanticscholar.org

Key green strategies in pyrrole synthesis include:

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netsemanticscholar.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a primary goal of green chemistry. The Paal-Knorr synthesis of N-substituted pyrroles, for example, can be efficiently carried out by heating a 1,4-dicarbonyl compound and a primary amine with a solid catalyst in the absence of any solvent. mdpi.com

Green Catalysts: There is a strong emphasis on developing and using environmentally benign catalysts. This includes heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled for multiple runs. nih.govmdpi.com Commercially available aluminas have proven to be cheap, efficient, and reusable catalysts for the Paal-Knorr reaction. mdpi.com Metal-free organic dyes, such as Eosin Y, are also used as photocatalysts, offering a sustainable alternative to precious metal catalysts. researchgate.net

Multi-Component Reactions (MCRs): One-pot MCRs, where three or more reactants are combined in a single step to form the final product, are inherently green. They improve atom economy, reduce the number of synthetic and purification steps, and consequently minimize waste generation. researchgate.net

These green protocols not only lessen the environmental footprint of chemical synthesis but also often provide economic benefits through reduced energy consumption, cheaper reagents, and less waste disposal. conicet.gov.ar

Table 3: Comparison of Conventional vs. Green Paal-Knorr Synthesis This table is interactive. You can sort and filter the data.

| Parameter | Conventional Method | Green Protocol | Advantage of Green Protocol |

|---|---|---|---|

| Catalyst | Brønsted acids (e.g., Acetic Acid, p-TsOH) researchgate.net | Heterogeneous Alumina mdpi.com | Reusable, easily separated, low cost. |

| Solvent | Acetic Acid, Toluene | Solvent-free mdpi.com | Eliminates solvent waste, reduces toxicity. |

| Energy Source | Conventional heating (reflux) | Conventional heating (60 °C) or Microwaves semanticscholar.orgmdpi.com | Lower energy, significantly shorter reaction times. |

| Reaction Time | 4-6 hours semanticscholar.org | 45 minutes mdpi.com | Increased throughput, energy savings. |

| Workup | Liquid-liquid extraction, extensive purification | Filtration of catalyst, simple purification | Simplified process, less waste. |

Exploration of Novel Starting Materials and Reaction Substrates in Pyrrole Synthesis

Innovation in pyrrole synthesis is driven by the exploration of novel starting materials and substrates that provide access to diverse and complex pyrrole structures. While classical methods like the Paal-Knorr synthesis using 1,4-dicarbonyls remain valuable, modern organic chemistry has expanded the toolkit with a variety of unconventional precursors. researchgate.net

The Van Leusen reaction , for instance, utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N building block that reacts with α,β-unsaturated ketones or aldehydes (Michael acceptors) to form the pyrrole ring. nih.gov This method is particularly useful for preparing 3,4-disubstituted pyrroles. Another approach involves an intermolecular aza-Wittig reaction , which couples organic azides with 1,4-dioxo compounds to furnish N-substituted pyrroles, providing a novel route for C-N bond formation. google.com

Cross-coupling reactions have opened the door to using substrates like alkynes. In a Sonogashira coupling , bromomaleimide can be reacted with terminal acetylenes to produce alkynyl maleimides. researchgate.net While these are pyrrole-2,5-diones, the methodology highlights the use of alkynes as building blocks for highly functionalized five-membered rings. The Clauson-Kaas reaction offers a straightforward method to synthesize N-aryl pyrroles by reacting anilines with 2,5-dimethoxytetrahydrofuran, which serves as a stable and easy-to-handle surrogate for a 1,4-dicarbonyl compound. nih.gov

Furthermore, substrates such as α,β-unsaturated nitriles can be employed in cycloaddition reactions with isocyanoacetates to regioselectively produce polysubstituted pyrroles. nih.gov The use of furans, which can undergo ring-opening and rearrangement, also represents a pathway to pyrrole derivatives. nih.gov This continuous exploration of new starting materials not only expands the diversity of accessible pyrrole analogues but also enables the development of more efficient and convergent synthetic routes.

Table 4: Novel Starting Materials for Pyrrole Synthesis This table is interactive. You can sort and filter the data.

| Starting Material 1 | Starting Material 2 | Synthetic Route | Resulting Pyrrole Type | Citation |

|---|---|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated Ketone | Van Leusen Reaction | 3,4-Disubstituted Pyrroles | nih.gov |

| Organic Azide | 1,4-Dioxo Compound | Aza-Wittig Reaction | N-Substituted Pyrroles | google.com |

| Aniline | 2,5-Dimethoxytetrahydrofuran | Clauson-Kaas Reaction | N-Aryl Pyrroles | nih.gov |

| Methylisocyanoacetate | α,β-Unsaturated Nitrile | [3+2] Cycloaddition | 2,3,4-Trisubstituted Pyrroles | nih.gov |

| Bromomaleimide | Terminal Acetylene | Sonogashira Coupling | 3-Alkynyl-Pyrrole-2,5-diones | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenyl 2 Phenyl 1h Pyrrole

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich due to the delocalization of the nitrogen lone pair into the aromatic system, making it highly susceptible to electrophilic aromatic substitution. pearson.com Generally, electrophilic attack on the pyrrole ring occurs preferentially at the C2 and C5 positions, as the cationic intermediate (the sigma complex) is better stabilized by resonance compared to attack at the C3 or C4 positions. quora.comslideshare.netonlineorganicchemistrytutor.com For 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole, the C2 position is occupied by a phenyl group and the C4 position by a 4-methoxyphenyl (B3050149) group. This substitution pattern directs incoming electrophiles to the available C5 and C3 positions.

The phenyl group at C2 is generally considered to be weakly deactivating or neutral in its effect on the pyrrole ring's reactivity towards electrophiles. In contrast, the 4-methoxyphenyl group at C4 is an electron-donating group, which, along with the powerful electron-donating effect of the pyrrole nitrogen, enhances the electron density at the C3 and C5 positions, further activating the ring for electrophilic attack. pearson.com The C5 position is generally favored for substitution due to the high stability of the resulting intermediate. quora.com

Typical electrophilic substitution reactions that this compound is expected to undergo include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Due to the high reactivity of the pyrrole ring, these reactions can often be carried out under mild conditions. vaia.comyoutube.com

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole |

| Nitration | Nitric acid/Acetic anhydride | 5-Nitro-4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole and 3-Nitro-4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole |

| Sulfonation | Pyridine-SO3 complex | This compound-5-sulfonic acid |

| Acylation | Acetic anhydride/SnCl4 | 5-Acetyl-4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole |

Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is generally disfavored unless the ring is substituted with strong electron-withdrawing groups, which are absent in this compound. wikipedia.orgedurev.in Therefore, direct displacement of a hydride or other leaving group on the pyrrole nucleus by a nucleophile is not a facile process for this compound.

Functional Group Interconversions on Pendant Phenyl and Methoxyphenyl Moieties

The pendant phenyl and methoxyphenyl groups of this compound can undergo various functional group interconversions. A key transformation is the cleavage of the ether linkage in the methoxyphenyl group to yield a phenol (B47542). This is typically achieved using strong acids like HBr or BBr3, or through oxidative deprotection. rsc.orgorganic-chemistry.orgpearson.comlibretexts.org

Furthermore, the phenyl and methoxyphenyl rings themselves can be subjected to electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the substituents on these rings would follow standard rules for electrophilic aromatic substitution on benzene (B151609) derivatives. For the methoxyphenyl group, the methoxy (B1213986) group is an ortho-, para-director, while the point of attachment to the pyrrole ring would also influence the regioselectivity.

| Transformation | Reagent(s) | Product |

| Demethylation | BBr3 | 4-(4-Hydroxyphenyl)-2-phenyl-1H-pyrrole |

| Nitration of methoxyphenyl ring | HNO3/H2SO4 | 4-(3-Nitro-4-methoxyphenyl)-2-phenyl-1H-pyrrole |

| Bromination of phenyl ring | Br2/FeBr3 | 4-(4-Methoxyphenyl)-2-(4-bromophenyl)-1H-pyrrole |

Oxidation, Reduction, and Cycloaddition Reactions

The oxidation of pyrroles can be a complex process, often leading to polymerization or decomposition. acs.orgutas.edu.au However, controlled oxidation of substituted pyrroles can yield synthetically useful products like γ-lactams. acs.orgutas.edu.au For this compound, oxidation with reagents such as Dess-Martin periodinane could potentially lead to the formation of a pyrrolinone derivative. utas.edu.au The regioselectivity of such an oxidation would be influenced by the electronic nature of the substituents. nih.govresearchgate.net

Reduction of the pyrrole ring in this compound can be achieved through catalytic hydrogenation, typically using catalysts like platinum or palladium on carbon. This would lead to the corresponding pyrroline (B1223166) or, under more forcing conditions, the fully saturated pyrrolidine (B122466).

Pyrroles can participate as dienes in cycloaddition reactions, such as the [4+2] Diels-Alder reaction or [4+3] cycloadditions, though the aromaticity of the pyrrole ring can make these reactions challenging. thieme-connect.de The reactivity in cycloadditions is sensitive to the electronic properties of the substituents on the pyrrole ring. thieme-connect.denih.gov The presence of both phenyl and methoxyphenyl groups would influence the diene character of the pyrrole ring in this compound. The Van Leusen pyrrole synthesis, a [3+2] cycloaddition, is a prominent method for forming substituted pyrroles. nih.gov

Detailed Mechanistic Elucidation of Key Transformations

The mechanism of electrophilic substitution on the pyrrole ring is a well-established process. It proceeds through a two-step addition-elimination mechanism. The electrophile attacks the electron-rich pyrrole ring to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. quora.comslideshare.net The stability of this intermediate determines the regioselectivity of the reaction. For pyrrole, attack at the C2 or C5 position leads to a more stable intermediate with three resonance structures that delocalize the positive charge, whereas attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. slideshare.netonlineorganicchemistrytutor.com In the case of this compound, electrophilic attack at the C5 position is favored due to the formation of a highly stabilized carbocation. The reaction is completed by the loss of a proton from the site of attack, restoring the aromaticity of the pyrrole ring. vaia.com

The mechanism for the cleavage of the methoxy group on the phenyl ring by a strong acid like HBr involves the initial protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group in an SN2 fashion, leading to the formation of the phenol and methyl bromide. libretexts.org

Studies on Tautomerism and Isomerization Processes

For this compound, the predominant tautomeric form is the 1H-pyrrole. However, other tautomers, such as the 2H- and 3H-pyrrolenine forms, can exist in equilibrium, although they are generally less stable. The position of the tautomeric equilibrium can be influenced by the nature of the substituents and the solvent. rsc.orgresearchgate.netmdpi.comrsc.orgnih.gov Given the substitution pattern of the target molecule, the 1H-tautomer is expected to be overwhelmingly favored due to the preservation of the aromatic sextet.

Rotational isomerization, or atropisomerism, could be a consideration if there were significant steric hindrance to rotation around the single bonds connecting the pyrrole ring to the phenyl and methoxyphenyl substituents. However, for this compound, the steric bulk of the phenyl and methoxyphenyl groups is not anticipated to be substantial enough to create stable atropisomers at room temperature.

Advanced Spectroscopic and X Ray Crystallographic Analyses

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-Resolution NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamic behavior of molecules like 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of atomic connectivity and the chemical environment of each nucleus.

For 2,4-diarylpyrroles, the ¹H NMR spectrum typically shows distinct signals for the protons on the pyrrole (B145914) ring and the substituted phenyl rings. The pyrrole protons, particularly H-3 and H-5, provide insight into the electronic effects of the aryl substituents. The N-H proton signal is also characteristic and can be influenced by solvent and hydrogen bonding.

Tautomerism is a key consideration for pyrrole derivatives. rsc.org While the aromatic 1H-pyrrole tautomer is generally the most stable form for 2,4-disubstituted pyrroles, the potential for equilibrium with other tautomers, such as the 2H- or 3H-pyrrolenine forms, can be investigated using NMR. Studies on related 2,5-disubstituted pyrroles have shown that the equilibrium can be influenced by substitution patterns and environmental conditions, such as pH. rsc.orgrsc.org For instance, the conversion of a pyrrolidine (B122466) tautomer to a pyrrole tautomer can be catalyzed by acid. rsc.org In the case of this compound, the aromatic stabilization strongly favors the 1H-pyrrole form, which is confirmed by the observed chemical shifts consistent with an aromatic heterocyclic ring.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole N-H | ~8.0-8.5 (broad s) | - |

| Pyrrole C2 | - | ~130-135 |

| Pyrrole C3-H | ~6.8-7.0 (d) | ~105-110 |

| Pyrrole C4 | - | ~125-130 |

| Pyrrole C5-H | ~6.9-7.1 (d) | ~115-120 |

| Phenyl C' | - | ~130-134 |

| Phenyl H (ortho, meta, para) | ~7.2-7.6 (m) | ~125-129 |

| Methoxyphenyl C1'' | - | ~125-128 |

| Methoxyphenyl H (ortho to pyrrole) | ~7.4-7.6 (d) | ~127-130 |

| Methoxyphenyl H (meta to pyrrole) | ~6.9-7.0 (d) | ~114-115 |

| Methoxyphenyl C4'' (C-O) | - | ~158-160 |

| Methoxy (B1213986) (-OCH₃) | ~3.8 (s) | ~55 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, data from the closely related analog, 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole, offers significant insight. nih.govbohrium.com

In such structures, the pyrrole ring is essentially planar, consistent with its aromatic character. The two aryl rings (phenyl and methoxyphenyl) are twisted out of the plane of the central pyrrole ring. This dihedral angle is a result of steric hindrance between the ortho-hydrogens of the aryl groups and the protons on the pyrrole ring. For 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole, the methoxyphenyl ring and the thiophene (B33073) ring are oriented at significant dihedral angles relative to the pyrrole core. researchgate.netscribd.com A similar conformation is expected for the phenyl-substituted analog.

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Triclinic nih.gov |

| Space Group | P2₁/c or P-1 nih.gov |

| Pyrrole C-N Bond Length | ~1.35-1.38 Å |

| Pyrrole C-C Bond Length | ~1.37-1.44 Å |

| Pyrrole-Aryl C-C Bond Length | ~1.47-1.49 Å |

| Dihedral Angle (Pyrrole/Phenyl) | 30-50° |

| Dihedral Angle (Pyrrole/Methoxyphenyl) | 30-50° |

High-Resolution Mass Spectrometry for Elucidation of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, confirming its elemental composition. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound (C₁₇H₁₅NO), the molecular ion peak [M]⁺ would be observed at a specific m/z value corresponding to its exact mass.

The fragmentation of 2,4-diarylpyrroles under electron ionization (EI) or electrospray ionization (ESI) is influenced by the substituents on the pyrrole ring. nih.gov Common fragmentation pathways involve the cleavage of bonds connecting the aryl rings to the pyrrole core.

Key expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable [M-15]⁺ ion.

Loss of carbon monoxide (CO): Subsequent fragmentation of the [M-15]⁺ ion can lead to the loss of CO, resulting in an [M-15-28]⁺ ion.

Cleavage of aryl groups: Fragmentation can occur at the C-C bonds linking the phenyl or methoxyphenyl groups to the pyrrole ring.

Ring fragmentation: The pyrrole ring itself can break apart, leading to smaller charged fragments.

Studying these patterns is crucial for identifying the products of synthetic reactions and for characterizing potential metabolites or degradation products. libretexts.orglibretexts.org

| m/z Value | Proposed Fragment Identity |

|---|---|

| ~249.12 | [M]⁺ (Molecular Ion) |

| ~234.09 | [M - CH₃]⁺ |

| ~221.11 | [M - CO]⁺ (less likely) or [M - C₂H₄]⁺ |

| ~172.08 | [M - C₆H₅]⁺ (Loss of phenyl group) |

| ~142.06 | [M - C₇H₇O]⁺ (Loss of methoxyphenyl group) |

| ~77.04 | [C₆H₅]⁺ (Phenyl cation) |

Vibrational (Infrared, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Electronic Structure Probing

Vibrational and electronic spectroscopies provide detailed information about the bonding and electronic structure of the molecule.

Vibrational Spectroscopy (IR and Raman) Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.gov These two techniques are often complementary due to different selection rules. xmu.edu.cn For this compound, the spectra would be dominated by vibrations of the pyrrole, phenyl, and methoxyphenyl units.

Key vibrational modes include:

N-H Stretch: A characteristic sharp peak in the IR spectrum around 3400-3500 cm⁻¹, indicative of the pyrrole N-H group. dtic.mil

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

C=C Stretching: Strong bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations within the aromatic and pyrrole rings.

C-N Stretching: Vibrations involving the pyrrole ring C-N bonds appear in the fingerprint region (1200-1350 cm⁻¹).

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). researchgate.net

Out-of-Plane (OOP) Bending: Bands in the 700-900 cm⁻¹ region are characteristic of the substitution patterns on the aromatic rings. rsc.org

Electronic Spectroscopy (UV-Vis and Fluorescence) UV-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within a molecule. libretexts.org The conjugated π-system of this compound, extending across all three rings, is expected to result in strong absorption in the UV region. The primary electronic transitions are π→π* transitions. libretexts.orgyoutube.com

The absorption spectrum would likely show one or more intense bands between 250 and 350 nm. The exact position of the absorption maximum (λ_max) is influenced by the substituents. The electron-donating methoxy group can cause a bathochromic (red) shift compared to an unsubstituted 2,4-diphenylpyrrole. researchgate.net

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many extended aromatic systems like this are fluorescent. The emission spectrum is typically a mirror image of the absorption band and is Stokes-shifted to a longer wavelength (lower energy). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Studies on related compounds show that the electronic properties and aggregation state can significantly affect the fluorescence spectra. researchgate.net

| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch | ~3450 cm⁻¹ |

| Infrared (IR) | Aromatic C-H Stretch | >3000 cm⁻¹ |

| Infrared (IR) / Raman | Aromatic C=C Stretch | 1400-1650 cm⁻¹ |

| Infrared (IR) | Asymmetric C-O-C Stretch | ~1250 cm⁻¹ |

| UV-Vis Absorption | π→π* Transition (λ_max) | ~280-340 nm |

| Fluorescence Emission | Emission Maximum (λ_em) | ~350-450 nm |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Calculations for polysubstituted pyrrole (B145914) derivatives are often performed using the B3LYP functional with a basis set like 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost. nih.gov These studies focus on optimizing the molecular geometry to find the lowest energy conformation, which is crucial for understanding the molecule's stability. The optimized structure provides data on bond lengths, bond angles, and dihedral angles, revealing how the phenyl and methoxyphenyl substituents influence the planarity and geometry of the central pyrrole ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.orgaimspress.com

For molecules similar in structure, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyrrole and methoxyphenyl rings, while the LUMO is distributed across the aromatic systems. ajchem-a.com This distribution indicates that these regions are the most probable sites for electrophilic and nucleophilic attacks, respectively. The calculated HOMO-LUMO gap helps predict the molecule's behavior in chemical reactions and its potential application in areas like organic electronics. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Diaryl-Substituted Heterocycle

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.57 |

| LUMO | -2.09 |

| Energy Gap (ΔE) | 4.48 |

Data is illustrative and based on a structurally related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, as specific values for 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole are not available in the provided search results. ajchem-a.com

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These theoretical shifts, when compared to experimental data, can confirm the proposed structure and help in the assignment of complex spectra.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and oscillator strengths, provide insight into the electronic transitions, often corresponding to π→π* transitions within the conjugated system of the molecule.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms. For the synthesis or functionalization of this compound, DFT calculations can identify the most likely reaction pathways, determine activation energies, and visualize the geometry of the transition states. This knowledge is crucial for optimizing reaction conditions and predicting the feasibility of novel synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.comnih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements. oecd-nea.org This approach is particularly useful for conformational analysis, revealing how the phenyl and methoxyphenyl rings rotate and flex in relation to the pyrrole core. MD simulations also provide insights into intermolecular interactions, such as how the molecule might interact with solvent molecules or other solutes, which is fundamental to understanding its behavior in solution. rsc.org

Predictive Modeling of Novel Reactivity and Electronic Properties

By combining data from DFT and other computational methods, it is possible to build predictive models for the reactivity and properties of novel derivatives of this compound. For example, by systematically changing substituents on the phenyl rings, one can compute how these modifications affect the HOMO-LUMO gap, dipole moment, and other electronic parameters. This in-silico screening allows for the rational design of new molecules with tailored electronic or optical properties for specific applications, such as in materials science or medicinal chemistry, before committing to their synthesis in the lab.

Structure Property Relationships and Derivative Chemistry Non Biological/non Clinical Applications

Systematic Modification of 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole: Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is achieved through various modern synthetic methodologies, enabling the introduction of a wide array of functional groups at different positions of the pyrrole (B145914) ring. These methods provide access to a library of compounds with tailored properties.

One-pot synthesis represents an efficient approach to constructing the core pyrrole scaffold. For instance, a one-pot reaction involving an aldol condensation between acetophenone and benzaldehyde, followed by the addition of p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions, can yield phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. mdpi.com This method can be adapted to produce derivatives of this compound by using appropriately substituted starting materials.

Multicomponent reactions (MCRs) are particularly attractive for generating structural diversity with high efficiency and atom economy. rsc.org A concise one-step reaction for preparing pyrrole analogues involves the combination of α-hydroxyketones, 3-oxobutanenitrile, and anilines. nih.gov By varying these components, a wide range of substituted pyrroles can be synthesized. For example, using 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one, 3-oxobutanenitrile, and different anilines would lead to a series of 1-aryl-4-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carbonitriles.

Microwave-induced synthesis offers a rapid and solventless method for producing N-substituted pyrroles. The reaction of various amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iodine under microwave irradiation yields N-substituted pyrroles in high yields. nih.gov This technique can be employed to introduce diverse substituents at the N1 position of the this compound core.

The functionalization of the pyrrole ring itself is another key strategy. Pyrrole, being an electron-rich heteroaromatic compound, readily undergoes electrophilic substitution reactions. nih.gov Metal-catalyzed C-H functionalization has also emerged as a powerful tool for introducing substituents that are otherwise difficult to incorporate using classical methods. nih.gov

Below is a table summarizing various synthetic routes for pyrrole derivatives, which are applicable for the synthesis of analogues of this compound.

| Synthetic Method | Reactants | Key Features | Applicability for Analogue Synthesis |

| One-Pot TosMIC Reaction mdpi.com | Substituted Acetophenones, Substituted Benzaldehydes, TosMIC | Efficient construction of the pyrrole core. | Synthesis of C3, C4, and C5-substituted analogues. |

| Multicomponent Reaction nih.gov | α-Hydroxyketones, β-Ketonitriles, Amines | High diversity from readily available starting materials. | Generation of a library of N1, C2, C3, and C5-substituted analogues. |

| Microwave-Assisted Synthesis nih.gov | 2,5-Dimethoxytetrahydrofuran, Primary Amines, Iodine (catalyst) | Rapid, solvent-free, high yields. | Introduction of diverse substituents at the N1-position. |

| Paal-Knorr Synthesis semanticscholar.org | 1,4-Dicarbonyl compounds, Primary Amines | Classic and reliable method for pyrrole formation. | Synthesis of N-substituted pyrroles. |

Investigating Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of this compound derivatives can be systematically tuned by the introduction of various substituents on the phenyl rings and the pyrrole core. These modifications influence the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the HOMO-LUMO energy gap and, consequently, the absorption and emission characteristics of the molecule. dntb.gov.uadoaj.org

Computational studies, often employing density functional theory (DFT), are instrumental in predicting how different substituents will affect these properties. For instance, the introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) generally raises the HOMO energy level, while electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) tend to lower the LUMO energy level. rsc.orgresearchgate.net Both effects typically lead to a reduction in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. nih.govbeilstein-archives.org

A study on 2,5-di(2-thienyl) pyrrole derivatives demonstrated that substitution with -NO2 resulted in the lowest LUMO energy level, indicating effective electron injection capabilities. researchgate.net Conversely, the presence of EDGs can enhance the electron-rich nature of the pyrrole ring, which is beneficial for hole-transporting materials in organic electronics. tdl.org

The position of the substituent also plays a crucial role. Sterically demanding substituents can induce twisting in the conjugated backbone of oligomeric or polymeric systems derived from these pyrroles, which in turn increases the HOMO-LUMO gap and excitation energies. acs.org

The following interactive table illustrates the predicted effects of different substituents on the electronic properties of a generic pyrrole system, based on general principles observed in various studies.

| Substituent | Position | Electronic Nature | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on HOMO-LUMO Gap | Predicted Spectral Shift |

| -NO2 | C4-phenyl | Electron-withdrawing | Minor effect | Lowers energy | Decreases | Bathochromic (Red) |

| -CN | C4-phenyl | Electron-withdrawing | Minor effect | Lowers energy | Decreases | Bathochromic (Red) |

| -OCH3 | C2-phenyl | Electron-donating | Raises energy | Minor effect | Decreases | Bathochromic (Red) |

| -NH2 | C2-phenyl | Electron-donating | Raises energy | Minor effect | Decreases | Bathochromic (Red) |

| -Cl | C4-phenyl | Weakly electron-withdrawing | Lowers energy | Lowers energy | Minor change | Minimal |

These structure-property relationships are vital for designing novel materials for applications in organic electronics, sensors, and nonlinear optics. dntb.gov.uaresearchgate.net

Development of Chiral Pyrrole Derivatives for Asymmetric Catalysis

The synthesis of chiral systems incorporating a pyrrole unit has become an area of significant interest, with applications in asymmetric catalysis. rsc.orgnih.gov The development of chiral derivatives of this compound can lead to novel ligands and catalysts for enantioselective transformations.

One major approach is the creation of axially chiral pyrroles, where restricted rotation around a C-N or C-C bond leads to non-superimposable atropisomers. researchgate.net The synthesis of such compounds often involves catalytic asymmetric methods to control the stereochemistry. For example, chiral phosphoric acid catalysts have been shown to be effective in the atroposelective arylation of various nitrogen-containing heterocycles. researchgate.net

Another strategy involves attaching a chiral substituent to the pyrrole ring. This can be achieved by using a chiral starting material in the synthesis of the pyrrole itself. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with a chiral primary amine can produce a chiral N-substituted pyrrole, often with a high degree of retention of configuration. consensus.app

Organocatalysis has also been employed to construct chiral pyrrole-containing frameworks. Asymmetric cascade reactions, such as aza-Michael–aldol reactions, can be used to create highly functionalized, chiral pyrrolizine-based triheterocycles with multiple stereogenic centers. researchgate.net

The development of these chiral pyrrole derivatives is driven by their potential to act as ligands for transition metals or as organocatalysts themselves. The specific steric and electronic environment created by the chiral pyrrole scaffold can induce high levels of enantioselectivity in a variety of chemical reactions.

Functionalization for Integration into Advanced Material Systems

The functionalization of this compound is a key step in its integration into advanced material systems, such as conductive polymers, organic semiconductors, and polymer composites. tdl.orgresearchgate.net

For applications in organic electronics, pyrrole derivatives are often functionalized to enhance their processability and to tune their semiconducting properties. The introduction of solubilizing groups, often at the nitrogen atom, allows for the solution-processing of these materials, which is crucial for the fabrication of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). tdl.org Fusing the pyrrole ring with other aromatic systems, such as thiophene (B33073), can improve air stability by lowering the HOMO energy level and provides another handle for tuning the bandgap. tdl.org

In the realm of polymer composites, functionalized pyrroles can act as coupling agents to improve the adhesion between fibers and the polymer matrix. For example, a pyrrole derivative functionalized with a thiol group, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenethiol, has been designed as a coating for carbon fibers in a polyphenylene sulfide (PPS) composite. utwente.nl The pyrrole moiety is intended to interact with the carbon fiber surface, while the thiol group can chemically interact with the PPS matrix, leading to significantly improved mechanical properties of the composite. utwente.nl

The versatility of pyrrole chemistry allows for the introduction of a wide range of functional groups, enabling the design of molecules with specific properties for targeted applications in materials science.

Academic Applications in Advanced Chemical Research Excluding Prohibited Areas

Contributions to Organic Materials Science

The intrinsic properties of the 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole scaffold, such as its aromaticity and the electron-donating nature of the methoxy (B1213986) group, make it a valuable building block in organic materials science. Its applications are particularly noted in the development of organic semiconductors and optoelectronic devices, where molecular structure dictates material performance.

Pyrrole (B145914) and its derivatives are foundational monomers for the synthesis of polypyrrole (PPy), an intrinsically conducting polymer. The polymerization of pyrrole monomers typically occurs through an oxidative process, either chemically or electrochemically, leading to the formation of a polymer backbone with a conjugated π-system responsible for its electrical conductivity.

The introduction of substituents like phenyl and methoxyphenyl groups onto the pyrrole ring, as in this compound, significantly influences the properties of the resulting polymer. These bulky substituents can enhance the solubility of the polymer in common organic solvents, a critical factor for processability and device fabrication via solution-based techniques. Furthermore, the electronic nature of these substituents can be used to tune the polymer's optoelectronic properties. The electron-donating methoxy group can raise the energy levels of the highest occupied molecular orbital (HOMO), thereby reducing the bandgap of the polymer. This modification is crucial for tailoring the material's absorption spectrum and conductivity for specific applications. While extensive data on the homopolymer of this compound is not widely reported, the principles of substituted polypyrrole chemistry suggest it would yield a soluble, electroactive material with distinct properties from unsubstituted PPy.

Table 1: Expected Influence of Substituents on Polypyrrole Properties

| Substituent Group | Expected Effect on Polymer Property | Rationale |

|---|---|---|

| Phenyl | Increased solubility, modified morphology | Bulky group disrupts interchain packing, reducing crystallinity and improving solvent interaction. |

Pyrrole-containing molecules are integral to the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. jmaterenvironsci.com In these devices, the energy levels of the HOMO and LUMO of the organic materials are critical for efficient charge injection, transport, and recombination. For OLEDs, the energy gap often determines the color of the emitted light. jmaterenvironsci.com

Computational studies on similar pyrrole-terphenyl structures demonstrate that the pyrrole unit influences the electronic properties, facilitating internal charge transfer, which is essential for electroluminescence. jmaterenvironsci.com The this compound molecule can be considered a building block for larger, more complex emitters or host materials in OLEDs. Its rigid, aromatic structure provides thermal stability, while the methoxyphenyl group can be used to fine-tune the emission color and charge-carrier mobility. High-efficiency OLEDs often rely on materials that promote a high photoluminescence quantum yield (PLQY) and efficient reverse intersystem crossing (RISC) in the case of thermally activated delayed fluorescence (TADF) emitters.

In the realm of OPVs, which have achieved efficiencies exceeding 19%, materials design is crucial. rsc.org The development of non-fullerene acceptors has led to significant performance gains. mdpi.com Pyrrole-based structures can be incorporated into either donor polymers or acceptor molecules to optimize the absorption of sunlight and facilitate efficient exciton dissociation and charge transport. The electronic properties of this compound make it a candidate for inclusion in such systems, where precise tuning of energy levels is required to match the donor-acceptor interface for optimal device performance. researchgate.netnih.gov

Table 2: Key Parameters for Materials in Optoelectronic Devices

| Parameter | Importance in OLEDs | Importance in OPVs |

|---|---|---|

| HOMO Level | Affects hole injection from the anode. | Determines the open-circuit voltage (Voc) in combination with the acceptor's LUMO. |

| LUMO Level | Affects electron injection from the cathode. | Influences the driving force for charge separation at the donor-acceptor interface. |

| Bandgap (Eg) | Determines the color of light emission. | Dictates the portion of the solar spectrum that can be absorbed. |

Role in Advanced Catalysis and Ligand Design

The pyrrole nucleus, particularly the N-H proton, possesses acidic character (pKa ≈ 17.5), allowing it to be deprotonated to form the pyrrolide anion. wikipedia.org This anion can act as a ligand, coordinating to a metal center. The π-electron system of the pyrrole ring can also participate in bonding with transition metals. The presence of phenyl and methoxyphenyl substituents on the this compound ring provides steric bulk and electronic modulation that can be used to fine-tune the properties of a resulting metal complex.

For instance, coordination compounds involving dipyrromethane, a related structure, have been synthesized and shown to possess catalytic activity. A copper complex of a 2,2'-(4-nitrophenyl)dipyrromethane was found to be an effective catalyst for phenol (B47542) hydroxylation. researchgate.net This suggests that metal complexes of this compound could similarly be explored for catalytic applications. The steric hindrance from the 2-phenyl and 4-(4-methoxyphenyl) groups could create a specific coordination pocket around a metal center, potentially leading to high selectivity in catalytic transformations. Furthermore, larger macrocyclic structures derived from pyrroles, such as calix nih.govpyrroles, have demonstrated significant potential as organocatalysts and as scaffolds for organometallic complexes, highlighting the versatility of the pyrrole motif in catalysis. chim.it

Exploration in Sensor Technology (non-biological, non-clinical)

While there is no specific literature detailing the use of this compound in non-biological sensor applications, the broader class of pyrrole-containing compounds, particularly porphyrinoids and calix nih.govpyrroles, are well-established in this field. acs.org These macrocycles can act as hosts for various guest molecules and ions, with the binding event being transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence.

For example, calix nih.govpyrroles functionalized with boronic acid have been used to create highly sensitive electrochemical sensors for neurotransmitters. nih.gov Porphyrin-based materials have been employed as the active layer in chemoresistors to detect various volatile organic compounds (VOCs). acs.org The sensing mechanism often relies on the interaction between the analyte and the π-system or a metal center within the pyrrolic macrocycle. The fundamental properties of the this compound monomer unit—its ability to participate in hydrogen bonding via the N-H group and its extended π-system—suggest its potential as a building block for more complex sensor materials.

Fundamental Contributions to Heterocyclic Chemistry Methodologies

The synthesis of substituted pyrroles is a central theme in heterocyclic chemistry, with numerous named reactions developed for their construction. Key methods include the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses. researchgate.net The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is one of the most direct and widely used methods for preparing substituted pyrroles. wikipedia.org

The synthesis of this compound can be envisioned through such established methodologies, serving as an example of the application of these fundamental reactions to create complex, multi-substituted heterocyclic systems. For instance, a plausible route would involve the reaction of a suitably substituted 1,4-dicarbonyl precursor with an ammonia source. The development of modern synthetic methods continues to refine these processes, often employing organometallic catalysts to improve yields, regioselectivity, and substrate scope. researchgate.net The construction of the this compound scaffold represents a typical challenge in heterocyclic synthesis, requiring careful strategic planning to install the desired substituents around the five-membered ring.

Future Research Directions and Unaddressed Academic Challenges

Development of Highly Efficient and Sustainable Synthetic Pathways

A primary challenge in the study of novel pyrrole (B145914) derivatives is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current methods for synthesizing 2,4-diarylpyrroles can be effective but often rely on multi-step processes that may not be atom-economical or environmentally benign.

Future research should focus on pioneering new catalytic systems and reaction conditions. For instance, a recently reported synthesis of 2,4-diarylpyrroles starts from 4-nitrobutanones, a route that could be optimized for the specific synthesis of 4-(4-methoxyphenyl)-2-phenyl-1H-pyrrole. nih.gov Further investigation into sustainable catalysis, such as the use of earth-abundant metal catalysts or even metal-free approaches, is a significant avenue for exploration. Photocatalysis, in particular, offers a promising green alternative to traditional thermal methods. researchgate.net

Moreover, light-mediated syntheses, which utilize visible light and a photosensitizer, represent a frontier in sustainable chemistry. A relevant study demonstrated the selective formation of 2-(4-methoxyphenyl)-1-pyrroline from a p-methoxyazidobutyrophenone precursor using light and a silane reagent. nsf.gov Adapting such photochemical strategies could provide a highly efficient and selective pathway to the target pyrrole, minimizing waste and energy consumption. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also represent a significant advance in efficiency and sustainability.

Unveiling Novel Reactivity and Transformation Pathways for the Compound

The inherent reactivity of the 2,4-diarylpyrrole core is ripe for academic exploration. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, while the N-H bond offers a site for various functionalization reactions. A key unaddressed challenge is to systematically map the reactivity of this compound to understand how its specific substituents influence its chemical behavior.

Future studies could investigate a range of transformations. For example, researchers successfully derivatized a related 2,4-diarylpyrrole using sodium nitrite to create a novel nitrosyl pyrrole derivative. nih.gov This demonstrates that the pyrrole core can be modified to install new functional groups, opening up pathways to new classes of compounds. Exploring the reaction of this compound with various electrophiles, its potential for metal-catalyzed cross-coupling reactions at the C-5 position, and N-arylation or N-alkylation would be fundamental first steps.

Furthermore, the photochemical reactivity of precursors could lead to entirely new transformation pathways. The intramolecular reactions of triplet nitrenes, formed from azides, have been shown to produce pyrrolines under specific conditions. nsf.gov Investigating similar light-induced cyclizations and rearrangements with precursors designed to form this compound could unveil novel and unexpected chemical transformations.

Advanced Characterization of Transient Species and Reaction Intermediates

Many synthetic routes to heterocyclic compounds proceed through short-lived, highly reactive intermediates that are difficult to detect and characterize. Understanding these transient species is crucial for optimizing reaction conditions and controlling product selectivity. A significant academic challenge lies in applying advanced spectroscopic and analytical techniques to intercept and study the intermediates formed during the synthesis of this compound.

A compelling case study involves the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline, where researchers used a combination of transient absorption and electron spin resonance (ESR) spectroscopy to verify the formation of a triplet alkylnitrene intermediate. nsf.gov This approach provides a blueprint for future investigations into the synthesis of the target pyrrole. By using time-resolved spectroscopy, it may be possible to observe radical cations, biradicals, or other fleeting intermediates. For example, the formation of 2-phenyl-1H-pyrrole in a related reaction was theorized to proceed through a biradical formed by intramolecular hydrogen atom abstraction. nsf.gov Applying these advanced techniques could confirm such mechanistic hypotheses for the 2,4-diarylpyrrole system.

Cryogenic matrix isolation, where reactive species are trapped in an inert gas matrix at very low temperatures, could also be employed to stabilize and spectroscopically study intermediates that would otherwise be too short-lived to observe.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. For a molecule like this compound, where experimental data is sparse, computational modeling presents an opportunity to predict properties and guide laboratory efforts. An ongoing challenge is to move beyond simple prediction and use computational studies to explain complex reactivity and guide the rational design of new experiments.

Density Functional Theory (DFT) calculations have proven invaluable in understanding reaction mechanisms. In the synthesis of 2-(4-methoxyphenyl)-1-pyrroline, DFT calculations explained why the reaction was selective in the presence of a specific reagent (TTMSS) by showing that the triplet nitrene intermediate preferentially abstracts a hydrogen atom from the reagent over the solvent. nsf.gov Similar computational investigations could be used to screen potential catalysts, predict the most likely sites of reactivity on the this compound core, and calculate the energies of various reaction pathways and transient species.

Furthermore, computational methods like molecular docking and Hirshfeld surface analysis are used to study intermolecular interactions and predict how molecules will behave in biological or materials contexts. elsevierpure.comnih.gov Applying these tools to the target compound could predict its potential for forming specific supramolecular structures or its binding affinity to certain proteins, thereby guiding its exploration for functional applications.

Exploration of Multi-functional Pyrrole-based Architectures for Academic Applications

Beyond its fundamental chemistry, this compound can serve as a building block for more complex, multi-functional molecular architectures with interesting properties for academic study. A significant challenge is to control the self-assembly of these molecules to create ordered structures with novel functions.

A fascinating example from a related 2,4-diarylpyrrole derivative highlights this potential. After derivatization with a nitroso group, the resulting molecule was found to form a trimeric structure in the solid state through cooperative hydrogen bonds. nih.gov These trimers then assembled into a 2D layered network featuring interstitial voids, a structure reminiscent of macrocyclic porphyrins. nih.gov This finding suggests that this compound could be similarly functionalized and guided to self-assemble into complex, porous architectures.

Future research could focus on introducing specific functional groups onto the phenyl or methoxyphenyl rings to direct intermolecular interactions like hydrogen bonding or halogen bonding. By systematically modifying the structure, it may be possible to create tailored supramolecular assemblies, such as liquid crystals, porous organic frameworks, or stimuli-responsive materials, all of which are of immense interest to the academic materials science community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.